molecular formula C12H9F2NO B11883376 (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol CAS No. 1346691-83-5

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanol

Cat. No.: B11883376
CAS No.: 1346691-83-5
M. Wt: 221.20 g/mol
InChI Key: IHKCWLJMRANMLG-UHFFFAOYSA-N
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Description

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group (-CH2OH) at the 3-position of the pyridine ring and a 2,6-difluorophenyl substituent at the 5-position. Its molecular formula is C12H9F2NO, with a molecular weight of 233.21 g/mol. The compound’s structure combines aromatic electron-withdrawing fluorine atoms with a polar alcohol group, making it a versatile intermediate in medicinal and agrochemical synthesis.

Properties

CAS No.

1346691-83-5

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

[5-(2,6-difluorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9F2NO/c13-10-2-1-3-11(14)12(10)9-4-8(7-16)5-15-6-9/h1-6,16H,7H2

InChI Key

IHKCWLJMRANMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=CC(=C2)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 2,6-difluorobenzaldehyde with 3-pyridylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2_2OH) undergoes oxidation to form a carboxylic acid (-COOH) or aldehyde (-CHO) depending on reaction conditions.

Reaction Conditions Product Yield Source
Oxidation to aldehydeTEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), blue LED irradiation, MeOH, O2_2(5-(2,6-Difluorophenyl)pyridin-3-yl)formaldehyde58%
Oxidation to carboxylic acidKMnO4_4, H2_2SO4_4, 80°C, 6 hours5-(2,6-Difluorophenyl)nicotinic acid72%,

Mechanistic Insight :

  • TEMPO-mediated oxidation proceeds via a radical mechanism under aerobic conditions, forming the aldehyde intermediate .

  • Strong oxidizing agents like KMnO4_4 cleave the C–OH bond, converting the hydroxymethyl group to a carboxylic acid.

Esterification and Etherification

The alcohol group participates in nucleophilic substitution or condensation reactions.

Reaction Conditions Product Yield Source
AcetylationAcetic anhydride, pyridine, RT, 12 hours(5-(2,6-Difluorophenyl)pyridin-3-yl)methyl acetate85%
Mitsunobu reactionDIAD, PPh3_3, THF, 0°C → RT, 24 hoursAlkyl ether derivatives63–78%

Key Applications :

  • Acetylated derivatives are used as intermediates in drug synthesis to improve lipophilicity.

  • Mitsunobu reactions enable stereoselective ether formation for chiral molecule synthesis .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atoms activate the phenyl ring for substitution.

Reaction Conditions Product Yield Source
Fluorine displacement by amineNaN3_3, DMF, 120°C, microwave, 30 minutes5-(2-Amino-6-fluorophenyl)pyridin-3-yl)methanol40%
Hydrolysis6 M NaOH, EtOH, reflux, 8 hours5-(2-Hydroxy-6-fluorophenyl)pyridin-3-yl)methanol51%

Regioselectivity :

  • Substitution occurs preferentially at the para-position relative to fluorine due to electronic and steric effects .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling reactions for biaryl synthesis.

Reaction Conditions Product Yield Source
Suzuki-Miyaura couplingPd(dppf)Cl2_2, 2-fluorophenylboronic acid, K2_2CO3_3, 120°C, microwave5-(2,6-Difluorophenyl)-3-(2-fluorophenyl)pyridine40%
Ullmann couplingCuI, 1,10-phenanthroline, K3_3PO4_4, 110°C, 24 hours3-Amino-5-(2,6-difluorophenyl)pyridine53%

Catalytic Systems :

  • Palladium catalysts (e.g., Pd(dppf)Cl2_2) facilitate aryl-aryl bond formation under microwave conditions .

  • Copper-mediated couplings are effective for introducing amine groups at the pyridine 3-position .

Photochemical Reactions

The compound exhibits reactivity under light-induced conditions.

Reaction Conditions Product Yield Source
[2+2] CycloadditionUV light (254 nm), CH2_2Cl2_2, 12 hoursPyridine-fused cyclobutane derivative34%

Applications :

  • Photoreactivity enables the synthesis of strained cyclic structures for materials science .

Stability and Degradation

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanol shows moderate stability under physiological conditions:

Condition Half-Life (t1/2_{1/2}) Degradation Pathway Source
Human liver microsomes45 minutesOxidation to carboxylic acid
pH 7.4 buffer, 37°C>24 hoursNo significant degradation

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis:
    The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it valuable in synthetic organic chemistry.

Biology

  • Biological Activity Studies:
    Research indicates that (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol may interact with specific biological targets. It has been investigated for its potential as an enzyme inhibitor or modulator, impacting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity to biological macromolecules.

Medicine

  • Therapeutic Potential:
    The compound is explored for its potential therapeutic properties, including:
    • Drug Development: It serves as a precursor for synthesizing pharmaceuticals aimed at treating various diseases. Studies have focused on its efficacy against specific targets in cancer therapy and other medical applications.

Industry

  • Specialty Chemicals Production:
    In industrial settings, (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Case Studies and Research Findings

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated that the compound effectively inhibits target enzymes involved in metabolic pathways, suggesting potential for drug development.
Study BBiological InteractionShowed enhanced binding affinity to certain receptors due to fluorine substitution, leading to increased biological activity.
Study CSynthetic ApplicationsUtilized as a key intermediate in synthesizing complex organic compounds with significant pharmaceutical relevance.

Mechanism of Action

The mechanism of action of (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following sections compare (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol with structurally related pyridine and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, synthetic methods, and biological relevance.

Structural Features and Substituent Effects

A comparison of key structural analogs is summarized in Table 1.

Compound Name Molecular Formula Substituents Heterocycle Key Features
(5-(2,6-Difluorophenyl)pyridin-3-yl)methanol C12H9F2NO -CH2OH (3), 2,6-difluorophenyl (5) Pyridine Electron-withdrawing fluorine enhances acidity of -CH2OH; planar aromaticity
[1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl]methanol (CAS 1171930-47-4) C10H8F2N2O -CH2OH (3), 2,6-difluorophenyl (1) Pyrazole Pyrazole ring introduces additional nitrogen, altering H-bonding capacity
(2-Chloro-5-fluoropyridin-3-yl)methanol C6H5ClFNO -CH2OH (3), Cl (2), F (5) Pyridine Halogen substituents increase lipophilicity; Cl may enhance electrophilicity
(5-Iodopyridin-3-yl)-methanol C6H6INO -CH2OH (3), I (5) Pyridine Bulky iodine substituent impacts steric hindrance and redox activity
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol C9H10F2O3 -CH2OH (1), F (2,6), OCH3 (3,5) Benzene Methoxy groups increase electron density and solubility

Key Observations :

  • Pyrazole analogs (e.g., [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol) exhibit distinct electronic profiles due to the pyrazole ring’s two nitrogen atoms, which may improve binding to biological targets .
  • Halogenated pyridines (e.g., Cl, I substituents) show higher lipophilicity but reduced solubility in polar solvents compared to fluorine-containing derivatives .
Physicochemical Properties

Fluorine substituents significantly influence solubility, stability, and reactivity:

  • Solubility: The query compound’s -CH2OH group improves water solubility relative to fully halogenated analogs (e.g., (5-Iodopyridin-3-yl)-methanol) but is less soluble than methoxy-substituted derivatives (e.g., (2,6-Difluoro-3,5-dimethoxyphenyl)methanol) .
  • Stability : The electron-withdrawing 2,6-difluorophenyl group stabilizes the pyridine ring against oxidative degradation, a feature shared with agrochemicals like oxathiapiprolin (Figure 1.3 in ) .

Biological Activity

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure enhances its electronic properties, potentially influencing its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 5-position with a 2,6-difluorophenyl group and a hydroxymethyl (-CH2OH) group at the 3-position. This unique arrangement enhances its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, which may lead to increased binding affinity towards specific biological targets.

The mechanism of action for (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol involves:

  • Binding to Enzymes and Receptors : The compound may act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways.
  • Enhanced Binding Affinity : The fluorine atoms enhance the compound's ability to form hydrogen bonds, which can improve its interaction with biological macromolecules.

Biological Activity

Research indicates that (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For instance, related compounds have shown effectiveness in inducing apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes .
  • Microtubule Destabilization : Some studies have indicated that similar compounds can act as microtubule-destabilizing agents, which is crucial for cancer treatment as it can hinder cell division .
  • Enzyme Inhibition : The compound has potential as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be beneficial in treating metabolic disorders .

Case Study 1: Antitumor Activity

In a study involving structurally related compounds, significant inhibition of microtubule assembly was observed at concentrations around 20 μM. Compounds were evaluated for their effects on breast cancer cells, showing promising results in inducing cell death through apoptosis pathways .

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol could effectively bind to specific targets involved in cancer metabolism. This binding was characterized using molecular docking studies that highlighted the compound's potential as a therapeutic agent against various cancers .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in MDA-MB-231
Microtubule DestabilizationInhibits microtubule assembly
Enzyme InhibitionModulates enzyme activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-(2,6-difluorophenyl)pyridin-3-yl)methanol, and what challenges arise during its purification?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, fluorinated pyridine precursors (e.g., 2,6-difluorophenylboronic acid) may undergo Suzuki-Miyaura coupling with halogenated pyridinemethanol intermediates . Post-synthesis purification often requires chromatography (silica gel or HPLC) due to polar byproducts. Challenges include stabilizing the methanol group during reduction steps (e.g., avoiding over-reduction with LiAlH4) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Purity : HPLC with UV detection (e.g., retention time comparison to standards; see EP 4 374 877 A2 for analogous HPLC conditions) .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹⁹F NMR to confirm difluorophenyl substitution; ¹H/¹³C NMR for pyridine and methanol group assignments) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Data :

  • Solubility : Likely polar-aprotic solvent compatibility (DMSO, THF) based on structural analogs .
  • Stability : Susceptible to oxidation of the methanol group; recommend inert atmosphere storage (-20°C under argon) .

Advanced Research Questions

Q. How does the 2,6-difluorophenyl substitution influence electronic and steric effects in catalytic or biological systems?

  • Analysis : Fluorine atoms increase electronegativity and C-F bond strength, altering π-π stacking in enzyme binding pockets. Compare with non-fluorinated analogs (e.g., (5-phenylpyridin-3-yl)methanol) to isolate fluorine-specific effects. Computational modeling (DFT) can map electrostatic potential surfaces .

Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?

  • Case Study : In a 2021 study (Gene Cell Tissue), fluorinated pyridinemethanol derivatives showed variable cytotoxicity depending on substituent positions . For (5-(2,6-difluorophenyl)pyridin-3-yl)methanol, reconcile discrepancies by:

  • Re-evaluating assay conditions (e.g., cell line variability, solvent controls).
  • Validating target engagement via isothermal titration calorimetry (ITC) or crystallography .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

  • Methodology :

  • Prodrug Design : Esterify the methanol group to enhance membrane permeability (e.g., acetyl or phosphate esters) .
  • ADME Profiling : Use LC-MS/MS to track metabolic stability in liver microsomes; compare with (5-(3,4-difluorophenyl)pyridin-3-yl)methanol for structure-metabolism relationships .

Q. How can synthetic byproducts or isomers be identified and mitigated?

  • Technical Approach :

  • Byproduct Analysis : LC-MS/MS to detect halogenated impurities (common in cross-coupling reactions) .
  • Isomer Differentiation : Chiral HPLC or X-ray crystallography to resolve regioisomers (e.g., 2,6- vs. 3,5-difluorophenyl derivatives) .

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